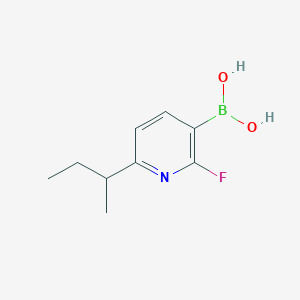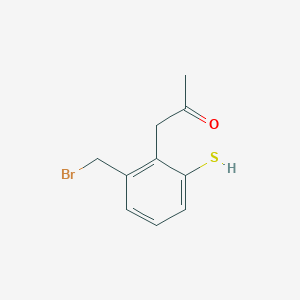![molecular formula C16H16ClNO3 B14075354 {5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone CAS No. 54524-10-6](/img/structure/B14075354.png)
{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is an organic compound with a complex structure that includes a chlorinated phenyl ring and a dihydroxypropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- typically involves the following steps:
Amination: The attachment of the dihydroxypropylamino group to the chlorinated phenyl ring.
Condensation: The formation of the methanone structure through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, followed by purification steps to ensure the compound’s purity and stability.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but with a methylamino group instead of a dihydroxypropylamino group.
Methanone, [5-chloro-2-(cyclopropylmethyl)amino]phenyl]phenyl-: Contains a cyclopropylmethylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is unique due to the presence of the dihydroxypropylamino group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Propriétés
Numéro CAS |
54524-10-6 |
|---|---|
Formule moléculaire |
C16H16ClNO3 |
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
[5-chloro-2-(2,3-dihydroxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-12-6-7-15(18-9-13(20)10-19)14(8-12)16(21)11-4-2-1-3-5-11/h1-8,13,18-20H,9-10H2 |
Clé InChI |
HGDPVQTXNXBLPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)


